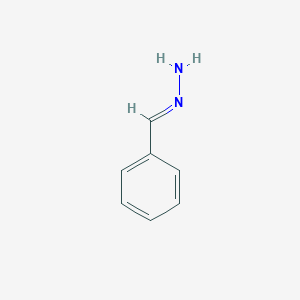

苯甲醛肼

描述

Benzaldehyde hydrazones are a class of organic compounds characterized by the presence of a hydrazone functional group, which is formed by the reaction of benzaldehyde with hydrazine. These compounds have been extensively studied due to their diverse applications, including their use as corrosion inhibitors, ligands in coordination chemistry, and their interesting photochemical and electrochemical properties.

Synthesis Analysis

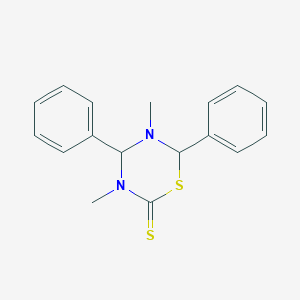

The synthesis of benzaldehyde hydrazones can be achieved through various methods. For instance, the reaction of benzaldehyde thiocarbohydrazones with aromatic carboxylic acids using silica-supported dichlorophosphate as a dehydrant under microwave irradiation results in the efficient synthesis of (un)substituted benzaldehyde (5-aryl-1,3,4-thiadiazol-2-yl)hydrazones with high yield and short reaction time . Additionally, the preparation of N-(E)-stilbenyloxyalkylcarbonyl-substituted hydrazones of chloro- and nitro- benzaldehydes has been reported, with the stereochemical behavior of these compounds studied by NMR spectroscopy .

Molecular Structure Analysis

The molecular structures of benzaldehyde hydrazones and their adducts have been determined using X-ray diffraction analysis. For example, adducts of benzoyl isothiocyanate with hydrazones have been analyzed, revealing strong intramolecular interactions between sulfur and carbonyl oxygen atoms . The crystal structures of various substituted benzaldehyde (pyrazinecarbonyl)hydrazone hydrates have also been reported, highlighting the role of water molecules in forming strong hydrogen bonds .

Chemical Reactions Analysis

Benzaldehyde hydrazones are versatile ligands in coordination chemistry and can participate in various chemical reactions. They have been used to synthesize mixed-ligand palladium complexes, which show notable catalytic efficiency in C–C and C–N coupling reactions . Ruthenium complexes with benzaldehyde semicarbazone ligands have been synthesized, displaying different coordination modes and redox properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde hydrazones have been studied through various techniques. The corrosion inhibition properties of 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone for mild steel in acidic solution have been investigated, showing high inhibition efficiency and strong adsorption on the metal surface . The photochemical properties of benzimidazolyl-2-hydrazones have been examined, with the phototransformation process found to be dependent on the nature of the aldehyde fragment of the hydrazones . Additionally, the UV spectral behavior of benzaldehyde hydrazones in acid medium has been studied to determine ionization constants and protonation sites, demonstrating that protonation occurs at the imino nitrogen atom of the hydrazone molecule .

科学研究应用

肼酮的光物理学和光化学

- 一项研究探讨了光变色肼酮的光物理学、光化学和动力学,包括苯甲醛肼酮衍生物。这些化合物表现出反式到顺式异构化,特定衍生物经历分子内质子转移(Becker & Chagneau, 1992)。

腐蚀抑制

- 苯甲醛肼酮衍生物已被研究作为金属的腐蚀抑制剂。例如,4(N,N-二甲氨基)苯甲醛烟酸肼酮在酸性环境中表现出作为混合型腐蚀抑制剂的有效性(Singh, Kumar, Udayabhanu, & John, 2016)。

表面修饰

- 已进行研究,使用肼酮保护的苯甲醛在表面上创建近单分子层。这种方法涉及电化学嫁接和降解的两步过程,形成了苯甲醛的明确定义膜(Malmos et al., 2009)。

催化

- 肼酮官能团,包括从苯甲醛衍生的那些,已被用于有机化学和材料科学。例如,使用CeCl3辅助催化促进了从苯甛合成肼酮的合成(Vargas, Romero, Kaufman, & Larghi, 2020)。

抗氧化和细胞保护性能

- 已合成苯甲醛肼酮并评估其抗氧化和细胞保护性能,重点关注其作为抗动脉粥样硬化剂的潜在应用。已进行结构活性关系研究以了解它们的功效(Vanucci-Bacqué等,2014)。

微波诱导合成

- 已开发了使用微波辐射和硅胶支持的二氯磷酸酯高效合成苯甲醛肼酮的技术,突出了这种方法的环境益处(Li, Feng, & Zhao, 2008)。

酸性介质行为

- 使用紫外光谱研究了苯甲醛肼酮在酸性介质中的行为。这项研究为这些化合物的酸碱平衡和质子化反应提供了见解(Jankulovska, Spirevska, & Dimova, 2011)。

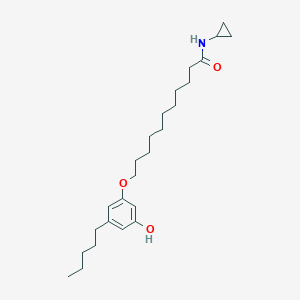

蛋白质标记和修饰

- 已开发了用于无催化肼酮连接的富电子苯甲醛试剂,这是一种在特定位点进行蛋白质标记和修饰的有用技术(Xu et al., 2018)。

安全和危害

Benzaldehyde hydrazone is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (H332), may cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and may damage fertility or the unborn child (H360) . It is also toxic to aquatic life with long-lasting effects (H411) .

属性

IUPAC Name |

(E)-benzylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKDNNLDFYKBEE-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde hydrazone | |

CAS RN |

5281-18-5 | |

| Record name | NSC32341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)